Cas no 1159981-87-9 (4-(Tert-butoxycarbonylamino)picolinic acid)

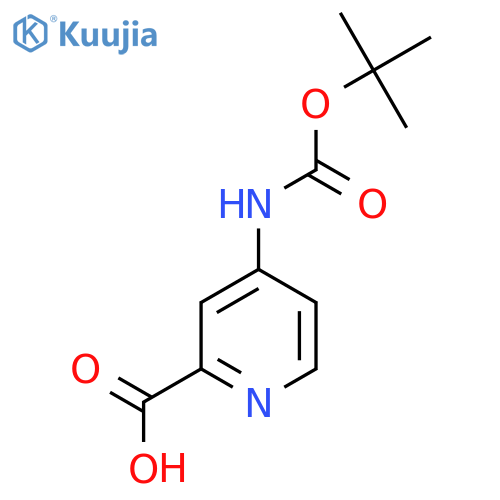

1159981-87-9 structure

商品名:4-(Tert-butoxycarbonylamino)picolinic acid

CAS番号:1159981-87-9

MF:C11H14N2O4

メガワット:238.239862918854

MDL:MFCD12026424

CID:4561237

4-(Tert-butoxycarbonylamino)picolinic acid 化学的及び物理的性質

名前と識別子

-

- 4-(TERT-BUTOXYCARBONYLAMINO)PICOLINIC ACID

- AB65283

- 4-((tert-Butoxycarbonyl)amino)picolinic acid

- 4-tert-butoxycarbonylamino-pyridine-2-carboxylic acid

- 4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid

- 4-(Tert-butoxycarbonylamino)picolinic acid

-

- MDL: MFCD12026424

- インチ: 1S/C11H14N2O4/c1-11(2,3)17-10(16)13-7-4-5-12-8(6-7)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16)

- InChIKey: NYNGMBRXAOOPEY-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1C=CN=C(C(=O)O)C=1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 238.09535693 g/mol

- どういたいしつりょう: 238.09535693 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 298

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 88.5

- ぶんしりょう: 238.24

4-(Tert-butoxycarbonylamino)picolinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-384581-10.0g |

4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylic acid |

1159981-87-9 | 95.0% | 10.0g |

$4684.0 | 2025-02-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1375-500mg |

4-(tert-butoxycarbonylamino)picolinic acid |

1159981-87-9 | 96% | 500mg |

2959.67CNY | 2021-05-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1375-250mg |

4-(tert-butoxycarbonylamino)picolinic acid |

1159981-87-9 | 96% | 250mg |

1908.1CNY | 2021-05-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1375-50mg |

4-(tert-butoxycarbonylamino)picolinic acid |

1159981-87-9 | 96% | 50mg |

1110.94CNY | 2021-05-07 | |

| eNovation Chemicals LLC | D970468-5g |

4-(tert-butoxycarbonylamino)picolinic acid |

1159981-87-9 | 95% | 5g |

$3100 | 2024-07-28 | |

| Enamine | EN300-384581-2.5g |

4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylic acid |

1159981-87-9 | 95.0% | 2.5g |

$1405.0 | 2025-02-20 | |

| Enamine | EN300-384581-5.0g |

4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylic acid |

1159981-87-9 | 95.0% | 5.0g |

$2498.0 | 2025-02-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1375-100mg |

4-(tert-butoxycarbonylamino)picolinic acid |

1159981-87-9 | 96% | 100mg |

¥2605.69 | 2025-01-21 | |

| Aaron | AR01K78D-100mg |

4-(tert-butoxycarbonylamino)picolinicacid |

1159981-87-9 | 95% | 100mg |

$382.00 | 2025-03-10 | |

| A2B Chem LLC | BA21009-250mg |

4-(tert-butoxycarbonylamino)picolinicacid |

1159981-87-9 | 95% | 250mg |

$426.00 | 2024-04-20 |

4-(Tert-butoxycarbonylamino)picolinic acid 関連文献

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

1159981-87-9 (4-(Tert-butoxycarbonylamino)picolinic acid) 関連製品

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1159981-87-9)4-(Tert-butoxycarbonylamino)picolinic acid

清らかである:99%

はかる:5g

価格 ($):3002.0